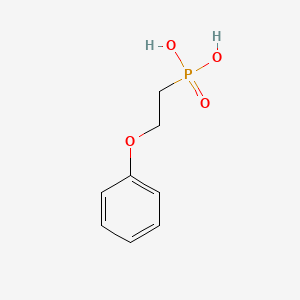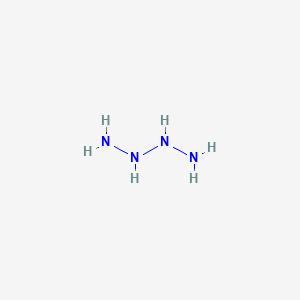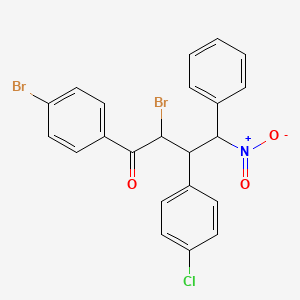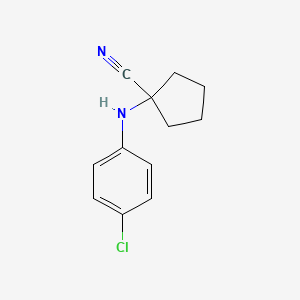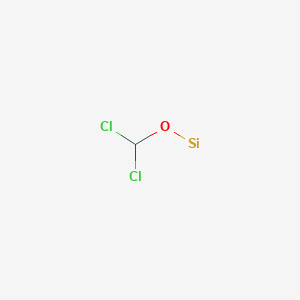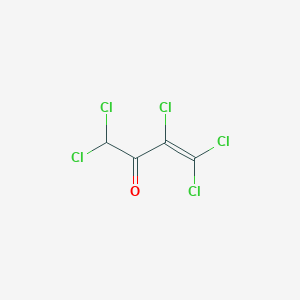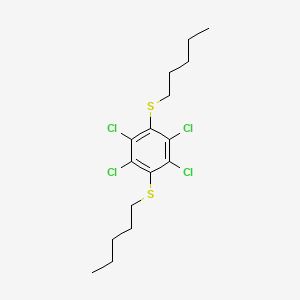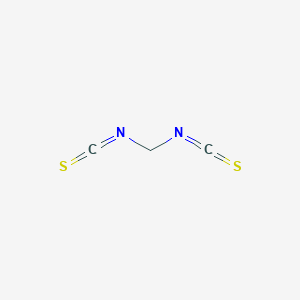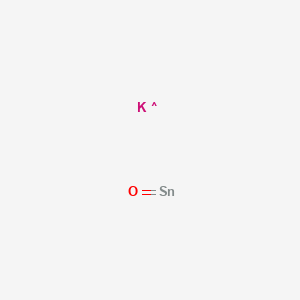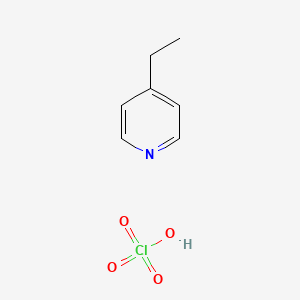
4-Ethylpyridine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylpyridine: is an organic compound with the molecular formula C7H9N . It is a derivative of pyridine, where an ethyl group is substituted at the fourth position of the pyridine ring. This compound is a clear, colorless to yellow liquid with a characteristic odor. Perchloric acid , on the other hand, is a strong acid with the formula HClO4 . It is known for its high oxidizing potential and is used in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpyridine can be synthesized through several methods. One common method involves the Wolff-Kishner reduction of 4-acetylpyridine. This process includes the following steps :
Claisen Condensation: Ethyl 4-picolinate is mixed with sodium ethoxide and heated to 90-110°C. Ethyl acetate is then added dropwise to carry out the Claisen condensation reaction, forming ethyl 3-oxo-3-(4-pyridyl) propionate.
Reduction: The ethyl 3-oxo-3-(4-pyridyl) propionate is mixed with dimethyl sulfoxide and water, followed by heating to obtain 4-acetylpyridine. This is then reduced using glycol, potassium hydroxide, and hydrazine hydrate to produce 4-ethylpyridine.
Industrial Production Methods: Industrial production of 4-ethylpyridine typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as fractional distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylpyridine N-oxide.
Reduction: Reduction reactions can convert it to other derivatives.
Substitution: It can participate in substitution reactions, where the ethyl group or hydrogen atoms on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Hydrazine hydrate and potassium hydroxide for reduction reactions.
Catalysts: Palladium or nickel catalysts for hydrogenation reactions.
Major Products:
4-Ethylpyridine N-oxide: Formed through oxidation.
Substituted Pyridines: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 4-Ethylpyridine is used as a monomer in polymer chemistry and as a ligand in coordination chemistry. It is also used to study the influence of counter-anion concentration on analyte retention .
Biology and Medicine: Research on 4-ethylpyridine includes its biodegradation by microorganisms, which can be useful in environmental studies and bioremediation .
Industry: In the industrial sector, 4-ethylpyridine is used as a solvent and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of 4-ethylpyridine involves its interaction with various molecular targets. For instance, in biodegradation, it undergoes initial hydroxylation, followed by further oxidation or reduction steps. The presence of the ethyl group influences its reactivity and interaction with enzymes and other biological molecules .
Comparison with Similar Compounds
4-Methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylpyridine: Ethyl group at the second position instead of the fourth.
Pyridine: The parent compound without any alkyl substitution.
Uniqueness: 4-Ethylpyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to 4-methylpyridine, it has a higher molecular weight and different boiling and melting points .
Properties
CAS No. |
5828-87-5 |
|---|---|
Molecular Formula |
C7H10ClNO4 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
4-ethylpyridine;perchloric acid |
InChI |
InChI=1S/C7H9N.ClHO4/c1-2-7-3-5-8-6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
InChI Key |
PDBRHWNSWQCKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=NC=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


